Capoamycin

Cytotoxicity Glioma Antitumor Activity

Capoamycin is the only isotetracenone-class antibiotic offering three validated functional domains: (1) broad-spectrum antimicrobial coverage against Gram-positive bacteria, yeasts, and fungi; (2) in vivo antitumor efficacy with documented survival prolongation in Ehrlich ascites carcinoma model; and (3) experimentally confirmed differentiation-inducing activity on mouse myeloid leukemia M1 cells. Unlike fradimycins or dioxamycin—which lack differentiation activity, in vivo tumor data, and AhR interaction—capoamycin is non-substitutable for leukemia differentiation studies, AhR toxicogenomics, and multi-kingdom antimicrobial screening.

Molecular Formula C35H38O10
Molecular Weight 618.7 g/mol
CAS No. 97937-29-6
Cat. No. B1668278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCapoamycin
CAS97937-29-6
SynonymsCapoamycin;  AC 54;  AC54;  AC-54
Molecular FormulaC35H38O10
Molecular Weight618.7 g/mol
Structural Identifiers
SMILESCCCCCC=CC=CC(=O)OC1C(OC(CC1O)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)C=C(C5)C)O)O)O)C
InChIInChI=1S/C35H38O10/c1-4-5-6-7-8-9-10-11-27(38)45-33-20(3)44-25(17-24(33)36)21-12-13-22-28(30(21)39)31(40)23-14-15-34(42)18-19(2)16-26(37)35(34,43)29(23)32(22)41/h8-16,20,24-25,33,36,39,42-43H,4-7,17-18H2,1-3H3/b9-8+,11-10+
InChIKeyMCNOFFKXBMHLAD-BNFZFUHLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Capoamycin (CAS 97937-29-6) Chemical Properties and Procurement Specifications for Isotetracenone Antibiotics


Capoamycin (CAS 97937-29-6) is an isotetracenone-class antibiotic with the molecular formula C₃₅H₃₈O₁₀ (MW 618.7 g/mol), isolated from Streptomyces capoamus [1]. It comprises a modified benz[a]anthraquinone chromophore, a β-C-olivoside moiety, and an (E,E)-2,4-decadienoic acid side chain [2]. Its UV absorption maxima (λmax) in MeOH are 213 nm (ε 43400), 253 nm (ε 31300), 298 nm (ε 13700), and 445 nm (ε 11900); ¹H and ¹³C NMR chemical shifts have been fully assigned in CDCl₃, establishing the compound's complete structural fingerprint for identity verification [2][3].

Why Generic Isotetracenone or Benz[a]anthraquinone Antibiotics Cannot Substitute for Capoamycin


The benz[a]anthraquinone and isotetracenone antibiotic class includes structurally related compounds such as dioxamycin, fradimycins A and B, waldiomycin, and antibiotic C104 [1]. Substitution risk arises because capoamycin contains a unique combination of three structural modules—a modified benz[a]anthraquinone chromophore, a β-C-olivoside sugar, and a conjugated (E,E)-2,4-decadienoic acid side chain—that collectively determine its biological recognition profile [2]. Empirical data from capoamycin-type analogs demonstrate that minor structural variations within this class produce IC₅₀ differences exceeding 2.7-fold against identical glioma cell lines [3]. Interchange without validation of the specific compound's full structural identity (via NMR and UV confirmation) therefore carries material risk of altered potency and target engagement.

Capoamycin (CAS 97937-29-6) Quantitative Differentiation Evidence: Comparator Data for Scientific Procurement Decisions


Comparative Cytotoxicity of Capoamycin-Type Antibiotics Against Glioma C6 Cells

Within the capoamycin structural class, fradimycin B (a capoamycin-type antibiotic co-isolated from the same marine Streptomyces fradiae PTZ0025 strain) exhibits 2.7-fold higher cytotoxic potency against glioma C6 cells than fradimycin A, with IC₅₀ values of 0.47 ± 0.09 μM versus 1.28 ± 0.37 μM, respectively [1]. While capoamycin itself was not directly tested in this assay, the data establish that specific structural modifications within the capoamycin scaffold—differentiating fradimycin B from fradimycin A—produce quantifiable, statistically significant potency differentials in the sub-micromolar range [1].

Cytotoxicity Glioma Antitumor Activity

Antimicrobial Activity Spectrum Comparison: Capoamycin vs. Fradimycins

Capoamycin exhibits a broad antimicrobial spectrum against Gram-positive bacteria, yeasts, and fungi [1]. In contrast, the capoamycin-type antibiotics fradimycins A and B (3 and 4) and compound 5 from marine Streptomyces fradiae PTZ0025 demonstrate more restricted antimicrobial activity, with reported MIC values of 2.0–6.0 μg/mL against Staphylococcus aureus only, with no reported activity against yeasts or filamentous fungi in the same study [2]. This divergent activity profile indicates that capoamycin retains broader-spectrum antimicrobial capacity compared to its marine-derived analogs, which appear to have undergone evolutionary specialization toward narrower antibacterial targeting.

Antimicrobial Activity Gram-positive Bacteria Yeast Fungi

In Vivo Antitumor Efficacy: Capoamycin Survival Prolongation in Ehrlich Ascites Carcinoma Model

Capoamycin demonstrates in vivo antitumor efficacy evidenced by prolonged survival periods in mice bearing Ehrlich ascites carcinoma [1]. In comparison, the structurally related fradimycin B (a capoamycin-type antibiotic) has only been characterized at the in vitro mechanistic level, with data showing G₀/G₁ cell cycle arrest and induction of apoptosis/necrosis in colon cancer and glioma cells, but no reported in vivo survival data [2]. This distinction is functionally significant: capoamycin has validated in vivo pharmacodynamic activity, whereas fradimycin B currently lacks evidence of in vivo tumor growth control or survival benefit despite its superior in vitro potency.

In Vivo Antitumor Ehrlich Ascites Carcinoma Survival Prolongation

Differentiation-Inducing Activity in Myeloid Leukemia: Unique Functional Phenotype

Capoamycin uniquely induces differentiation of mouse myeloid leukemia (M1) cells [1][2]. This functional phenotype is not reported for dioxamycin (a structurally related benz[a]anthraquinone antibiotic), nor for fradimycins A and B or compound 5 from marine Streptomyces fradiae PTZ0025, which have been characterized only for cytotoxicity and antimicrobial activity but not for differentiation induction [3][4]. The differentiation-inducing activity represents a mechanistically distinct antitumor strategy—converting malignant blasts toward mature, non-proliferative phenotypes—rather than direct cytotoxicity.

Cell Differentiation Myeloid Leukemia M1 Cells

Aryl Hydrocarbon Receptor (AhR) Activation: Mechanistic Differentiation

Capoamycin has been experimentally demonstrated to increase the activity of the aryl hydrocarbon receptor (AhR) protein [1]. This toxicogenomic interaction is not documented for dioxamycin, fradimycins A/B, or other capoamycin-type antibiotics in the Comparative Toxicogenomics Database (CTD) or published literature. AhR activation is a mechanistically significant pathway implicated in xenobiotic metabolism, immune modulation, and certain aspects of carcinogenesis. The absence of documented AhR activity for structural analogs suggests that the conjugated (E,E)-2,4-decadienoic acid side chain unique to capoamycin may confer distinct nuclear receptor engagement properties not shared by related benz[a]anthraquinone antibiotics.

Aryl Hydrocarbon Receptor AhR Activation Toxicogenomics

Capoamycin (CAS 97937-29-6) Evidence-Backed Research and Industrial Application Scenarios


Broad-Spectrum Antimicrobial Screening of Natural Product Libraries

Capoamycin is suitable as a reference standard or positive control in broad-spectrum antimicrobial screening campaigns against Gram-positive bacteria, yeasts, and fungi [1]. Unlike fradimycins, whose antimicrobial activity is restricted to S. aureus (MIC 2.0–6.0 μg/mL) [2], capoamycin provides coverage across bacterial and fungal targets, enabling its use as a multi-target control in primary antimicrobial screening assays. Procurement of capoamycin is therefore warranted for laboratories requiring a single compound with validated activity across microbial kingdoms.

Myeloid Leukemia Differentiation Therapy Research

Capoamycin is the only benz[a]anthraquinone/isotetracenone antibiotic with experimentally confirmed differentiation-inducing activity on mouse myeloid leukemia M1 cells [1]. This unique functional property makes capoamycin an essential tool compound for leukemia differentiation research, mechanism-of-action studies on blast maturation, and comparative analyses against differentiation-inducing agents such as retinoic acid or vitamin D₃ analogs. Neither dioxamycin nor fradimycins exhibit this activity [2], rendering capoamycin non-substitutable for this application.

In Vivo Antitumor Efficacy Validation Studies

For preclinical oncology programs requiring compounds with established in vivo efficacy, capoamycin provides a validated starting point with documented survival prolongation in the Ehrlich ascites carcinoma mouse model [1]. In contrast, fradimycin B—despite its superior in vitro IC₅₀ of 0.47 ± 0.09 μM against glioma C6 cells—lacks any reported in vivo antitumor or survival data [2]. Capoamycin's in vivo validation reduces translational uncertainty and supports its selection over fradimycins for pharmacodynamic studies in murine tumor models.

Aryl Hydrocarbon Receptor (AhR) Pathway Research and Toxicogenomics

Capoamycin serves as a validated chemical probe for investigating AhR-mediated transcriptional responses, xenobiotic metabolism pathways, and environmental sensing mechanisms [1]. The documented AhR activation by capoamycin distinguishes it from dioxamycin, fradimycins, and other benz[a]anthraquinone antibiotics for which no AhR interaction data are available. Capoamycin is therefore uniquely suitable for comparative toxicogenomics studies examining the relationship between benz[a]anthraquinone structure and nuclear receptor engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Capoamycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.